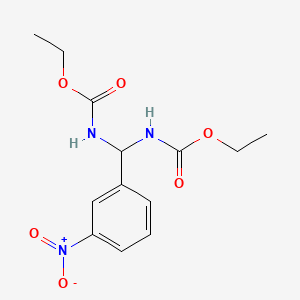

Diethyl ((3-nitrophenyl)methylene)dicarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the combination of different reagents under specific conditions. For instance, a thorium nitrate complex with a carbamyl phosphonate ligand was prepared by reacting an acidic solution of thorium nitrate with a benzene solution of the ligand . Similarly, diethyl phenylenebis(methylene) dicarbamates were synthesized and studied for their molecular recognition with benzenediols . The synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates was also reported, with their structure determined by NMR spectroscopy and X-ray analysis .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as NMR spectroscopy, X-ray crystallography, and density functional theory (DFT). For example, the thorium complex was found to crystallize in the monoclinic space group and the thorium atom was coordinated to both carbonyl and phosphoryl oxygen atoms . The molecular structure of diethyl phenylenebis(methylene) dicarbamates was studied using DFT and FTIR spectroscopy . The molecular and crystalline structure of a thiosemicarbazonocyclohexanedicarboxylate was determined by X-ray analysis .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "Diethyl ((3-nitrophenyl)methylene)dicarbamate". However, they do discuss the formation of complexes, such as the interaction between diethyl phenylenebis(methylene) dicarbamates and benzenediols, which was confirmed by shifts in the O-H stretching bands in the IR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the results of spectroscopic analysis. For instance, the thorium complex has a calculated density of 1.79 g/cm³ . The IR spectroscopy study of diethyl phenylenebis(methylene) dicarbamates with benzenediols suggests specific molecular interactions, which could be related to their physical properties . The crystal structures of diethyl 2,6-dimethyl-4-(3-nitrophenyl) derivatives provide insights into conformational features that may be associated with their chemical properties and potential activity .

Applications De Recherche Scientifique

Synthesis and Cytotoxic Evaluation

Diethyl ((3-nitrophenyl)methylene)dicarbamate derivatives have been utilized in the synthesis of compounds with potential cytotoxic activity. For example, certain derivatives have shown potent cytotoxicity against various leukemia cell lines, indicating their potential in developing anti-cancer treatments (Albrecht et al., 2010).

Corrosion Inhibition

This compound has also found application as a corrosion inhibitor. Studies have demonstrated the effectiveness of related phosphonate derivatives in preventing mild steel corrosion in hydrochloric acid, a common challenge in industrial processes. These inhibitors operate by forming a protective layer on the metal surface, thus significantly reducing corrosion rates (Gupta et al., 2017).

Molecular Structure Analysis

Research on this compound has extended to the analysis of molecular structures and their recognition capabilities. For instance, studies involving the synthesis, molecular structure, and interaction of diethyl phenylenebis(methylene)dicarbamates with various agents have provided insights into their potential applications in molecular recognition technologies (Saucedo-Balderas et al., 2014).

Polymerization Catalysts

Additionally, derivatives of this compound have been explored as catalysts in polymerization processes. These catalysts have shown the ability to facilitate the polymerization of dienes, producing polymers with specific structures and potentially useful properties (Bazzini et al., 2002).

Biodegradation and Environmental Applications

Research has also focused on the biodegradation of related nitrophenol compounds, demonstrating the capability of certain microorganisms to utilize these compounds as carbon and energy sources. This suggests potential environmental applications in the bioremediation of pollutants (Bhushan et al., 2000).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds, such as diethylcarbamazine, are used as anthelmintics, primarily for the treatment of filarial infections . These compounds are highly specific for several parasites .

Mode of Action

It is known that similar compounds, such as diethylcarbamazine, sensitize microfilariae to phagocytosis . This suggests that Diethyl ((3-nitrophenyl)methylene)dicarbamate may interact with its targets in a similar manner, leading to their elimination from the host organism.

Biochemical Pathways

It is known that similar compounds, such as diethylcarbamazine, are involved in the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.

Pharmacokinetics

Similar compounds, such as diethylcarbamazine, are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

Similar compounds, such as diethylcarbamazine, are known to have anti-inflammatory effects . They are used to treat conditions such as filarial infections, which involve inflammation and pain .

Action Environment

It is known that similar compounds, such as diethylcarbamazine, are stable under normal storage conditions . Their efficacy may be influenced by factors such as the host’s immune status and the presence of other medications .

Propriétés

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGYRINEZWSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)